2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide

Medicinal Chemistry Chiral Resolution Structure-Activity Relationship

Researchers needing enantioselective kinase probes face a supply gap for chiral thiazolethioacetamides. This compound solves that with a defined N-(1-phenylethyl) chiral center that enables isoform-specific binding studies. - Chiral steric-bulk analog for SAR; differentiates from achiral N-benzyl variants - Optimized logP (~4.2) for CNS drug candidate screening - Ready stock for immediate dispatch; custom synthesis support available

Molecular Formula C22H24N2O3S2
Molecular Weight 428.57
CAS No. 941875-04-3
Cat. No. B2832212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide
CAS941875-04-3
Molecular FormulaC22H24N2O3S2
Molecular Weight428.57
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C22H24N2O3S2/c1-15(17-7-5-4-6-8-17)23-21(25)11-18-14-29-22(24-18)28-13-16-9-19(26-2)12-20(10-16)27-3/h4-10,12,14-15H,11,13H2,1-3H3,(H,23,25)
InChIKeyPWCOASMRDFCQPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Physicochemical Profile of CAS 941875-04-3


2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide (CAS 941875-04-3) is a synthetic small molecule (MW 428.57 g/mol, formula C22H24N2O3S2) belonging to the thiazolethioacetamide class . It features a 2-thioether-linked 3,5-dimethoxybenzyl group on the thiazole ring and an N-(1-phenylethyl)acetamide side chain, a combination that distinguishes it from simpler N-phenyl or N-benzyl analogs [1]. The compound is cataloged primarily in screening libraries, with its procurement value deriving from its distinct substitution pattern rather than from published bioactivity datasets.

Generic Substitution Limitations for CAS 941875-04-3


Within the thiazolethioacetamide chemotype, minor modifications to the N-acetamide substituent or the benzylthio group can lead to profound differences in target engagement and selectivity [1]. The N-(1-phenylethyl) moiety introduces a chiral center and increased steric bulk compared to N-phenyl or N-benzyl variants , which can alter binding pocket complementarity even when the core scaffold is conserved. Consequently, substituting a close analog without systematic comparative data risks loss of the specific interaction profile for which this compound was originally selected.

Head-to-Head vs. Close Analogs for CAS 941875-04-3


Chiral Center: N-(1-Phenylethyl) vs. N-Benzyl Acetamide

The target compound bears an N-(1-phenylethyl) group, introducing a chiral center absent in the directly comparable N-benzyl analog (CAS 942001-72-1). The enantiomers may exhibit differential binding to chiral protein environments, a factor not present in the achiral N-benzyl derivative . While no published enantioselective activity data exist for this specific compound, the presence of the chiral center is a key structural differentiator for procurement when target selectivity requires stereochemical considerations.

Medicinal Chemistry Chiral Resolution Structure-Activity Relationship

Steric Bulk: N-(1-Phenylethyl) vs. N-Phenyl Acetamide

The N-(1-phenylethyl) substituent adds significant steric bulk (calculated molar refractivity ~110) compared to the smaller N-phenyl analog (CAS 942001-76-5) . This steric difference can influence binding pocket accommodation and selectivity profiles in kinase or enzyme targets, as demonstrated for related thiazole acetamide series where N-substituent size correlated with Src kinase inhibitory potency [1].

Ligand Efficiency Steric Effects Binding Pocket Compatibility

Lipophilicity: N-(1-Phenylethyl) vs. N-(2-Methoxyphenyl) Acetamide

The target compound exhibits calculated logP ~4.2, which is intermediate between the more lipophilic N-(2,3-dimethylphenyl) analog (calc. logP ~4.8) and the less lipophilic N-(2-methoxyphenyl) analog (calc. logP ~3.5) [1]. This balanced lipophilicity may offer superior drug-like properties, as extreme logP values are associated with poor solubility and increased off-target promiscuity.

ADME Lipophilicity Permeability

Application Scenarios for CAS 941875-04-3


Kinase Selectivity Screening with Stereochemical Probes

The chiral N-(1-phenylethyl) group makes this compound suitable for kinase panels where enantioselective inhibition may reveal isoform-specific binding. Procurement is justified when screening campaigns require differentiation from achiral analogs like the N-benzyl derivative .

SAR Studies on Thiazolethioacetamide Scaffolds

This compound serves as a key intermediate-steric-bulk analog in SAR studies exploring the effect of N-substituent size on target affinity. Its procurement is essential when mapping the steric tolerance of a binding pocket relative to the smaller N-phenyl or larger N-(2,3-dimethylphenyl) variants [1].

CNS Drug Discovery with Balanced Lipophilicity

With a calculated logP of ~4.2, the compound falls within the optimal range for CNS drug candidates. It can be prioritized over the excessively lipophilic N-(2,3-dimethylphenyl) analog (logP ~4.8) to reduce off-target promiscuity while maintaining acceptable permeability [2].

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